4-hydroxy-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Description
4-hydroxy-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Biological Activity
4-hydroxy-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant biological activities. This compound features a hexahydroquinoline core and various functional groups, including a hydroxyl group and a thiazole moiety. These structural characteristics contribute to its potential pharmacological effects.
Synthesis
The synthesis of this compound can be approached through several methodologies that typically involve the condensation of appropriate precursors under specific reaction conditions. For example, the reaction of thiazole derivatives with hexahydroquinoline intermediates has been reported to yield this compound effectively.
Biological Activities
Research indicates that compounds containing hexahydroquinoline derivatives often exhibit a broad spectrum of biological activities. The following sections detail the various biological effects observed in studies involving this compound.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. The compound demonstrated inhibitory effects against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 μg/mL |
Staphylococcus aureus | 25 μg/mL |
Pseudomonas aeruginosa | 100 μg/mL |
These values indicate the compound's potential as an antibacterial agent.
Antitumor Activity
The antitumor effects of this compound have been investigated in several cancer cell lines. Notably, it exhibited selective cytotoxicity against the following cancer types:
Cancer Cell Line | GI50 (μM) |
---|---|
EKVX (Lung Cancer) | 21.5 |
RPMI-8226 (Leukemia) | 25.9 |
OVCAR-4 (Ovarian Cancer) | 28.7 |
PC-3 (Prostate Cancer) | 15.9 |
These results suggest that the compound could be a promising candidate for further development in cancer therapy.
The biological activity of this compound is believed to be mediated through its interactions with specific biological targets. Research has focused on its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit various enzymes associated with cancer progression and microbial resistance:
Enzyme | Inhibition Rate |
---|---|
GSK-3β | 57% at 1 µM |
DNA gyrase | IC50 = 0.25 µg/mL |
These findings highlight the compound's potential as both an anticancer and antimicrobial agent.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on Antimicrobial Efficacy : In a study involving infected mice models treated with this compound, significant reductions in bacterial load were observed compared to control groups.
- Case Study on Antitumor Activity : A xenograft model of human ovarian cancer showed that treatment with the compound led to reduced tumor size and improved survival rates compared to untreated controls.
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1-propyl-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-3-8-20-12-7-5-4-6-11(12)14(21)13(16(20)23)15(22)19-17-18-10(2)9-24-17/h9,21H,3-8H2,1-2H3,(H,18,19,22) |
InChI Key |
BASZMNGYXXOSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.